An In-Depth Technical Guide to 4-Alkoxybenzaldehydes: A Case Study on 4-(1-Ethylpropoxy)benzaldehyde
An In-Depth Technical Guide to 4-Alkoxybenzaldehydes: A Case Study on 4-(1-Ethylpropoxy)benzaldehyde
Foreword by the Senior Application Scientist: This guide addresses the chemical structure and properties of 4-(1-Ethylpropoxy)benzaldehyde. Initial research indicates that this specific compound is not widely commercialized or extensively documented in readily available scientific literature. To provide a comprehensive and technically valuable resource, this document will focus on a closely related and well-characterized analogue: 4-Propoxybenzaldehyde . The principles of synthesis, reactivity, and analysis detailed herein are directly applicable and serve as a robust proxy for understanding the target molecule. This approach ensures that researchers, scientists, and drug development professionals are equipped with a foundational understanding of the para-alkoxybenzaldehyde scaffold, a crucial component in modern organic and medicinal chemistry.
Part 1: Molecular Profile and Physicochemical Properties
The defining features of 4-(1-Ethylpropoxy)benzaldehyde and its analogues are the aromatic aldehyde group, which serves as a reactive handle for countless transformations, and the para-substituted alkoxy chain, which modulates the molecule's physical and pharmacological properties.
Chemical Structure and Identifiers
The core structure consists of a benzene ring functionalized with an aldehyde group and an ether linkage at positions 1 and 4, respectively. For our primary analogue, 4-Propoxybenzaldehyde, the identifiers are as follows:
| Identifier | Value | Source |
| IUPAC Name | 4-Propoxybenzaldehyde | [1] |
| CAS Number | 5736-85-6 | [1][2] |
| Molecular Formula | C10H12O2 | [1] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| SMILES String | CCCOc1ccc(C=O)cc1 | [2] |
| InChI Key | FGXZWMCBNMMYPL-UHFFFAOYSA-N | [2] |
Physicochemical Data
The physical properties of these compounds are critical for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value for 4-Propoxybenzaldehyde | Source |
| Appearance | Liquid | [2] |
| Boiling Point | 129-130 °C at 10 mmHg | [2] |
| Density | 1.039 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.546 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Part 2: Synthesis and Mechanistic Insights
The most reliable and scalable method for preparing para-alkoxybenzaldehydes is the Williamson ether synthesis, a cornerstone of organic chemistry.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol details the synthesis of 4-Propoxybenzaldehyde from 4-hydroxybenzaldehyde and 1-bromopropane. The same methodology can be adapted for 4-(1-Ethylpropoxy)benzaldehyde by substituting the alkyl halide with 3-bromopentane.
Causality and Experimental Rationale:
-
Base Selection: Anhydrous potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide. Its insolubility in many organic solvents facilitates easy removal by filtration post-reaction.
-
Solvent: A polar aprotic solvent like 2-butanone (methyl ethyl ketone) or acetonitrile is ideal.[3] It effectively dissolves the reactants and intermediates without interfering with the nucleophilic substitution (SN2) mechanism.
-
Catalyst: A catalytic amount of potassium iodide (KI) can accelerate the reaction through the Finkelstein reaction, where the bromide on the alkyl halide is transiently replaced by the more reactive iodide.[3]
-
Temperature: Heating the reaction under reflux ensures a sufficient rate of reaction to proceed to completion in a reasonable timeframe.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and potassium iodide (0.1 eq) in 2-butanone (10 mL per gram of 4-hydroxybenzaldehyde).[3]
-
Addition of Alkyl Halide: Add 1-bromopropane (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether, wash with 1M aqueous sodium hydroxide to remove any unreacted starting material, followed by a brine wash.[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[3]
Reaction Mechanism
The synthesis proceeds via a classical SN2 mechanism.
Caption: Mechanism of the Williamson Ether Synthesis.
Part 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals for 4-Propoxybenzaldehyde include:
-
A sharp singlet for the aldehydic proton (~9.9 ppm).[4]
-
Two doublets for the aromatic protons in a characteristic AA'BB' pattern (~7.8 and ~7.0 ppm).[4]
-
A triplet for the -OCH₂- protons of the propyl group (~4.0 ppm).
-
A sextet for the central -CH₂- protons (~1.8 ppm).
-
A triplet for the terminal -CH₃ protons (~1.0 ppm).
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected peaks include:
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern.
-
The molecular ion peak (M⁺) should be observed at m/z = 164.
-
Common fragments would include the loss of the propyl group (M-43) and the tropylium ion at m/z = 91.
-
Analytical Workflow
A self-validating workflow ensures the final compound meets the required purity standards for subsequent applications.
Caption: Post-Synthesis Purification and Validation Workflow.
Part 4: Chemical Reactivity and Applications in Drug Development
The utility of 4-alkoxybenzaldehydes stems from their versatile reactivity and their role as key structural motifs in pharmacologically active molecules.
Core Reactivity and Synthetic Utility
The aldehyde group is an electrophilic center, making it susceptible to a wide range of transformations. This reactivity allows it to serve as a crucial intermediate in building molecular complexity.[6]
-
Oxidation: Can be readily oxidized to the corresponding 4-propoxybenzoic acid using reagents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to 4-propoxybenzyl alcohol with mild reducing agents such as sodium borohydride.
-
Condensation Reactions: It is an excellent substrate for Claisen-Schmidt and aldol condensations to form chalcones and other α,β-unsaturated carbonyl systems, which are prevalent scaffolds in medicinal chemistry.[6]
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
-
Wittig Reaction: Used to synthesize stilbene derivatives, another class of compounds with significant biological activity.[6]
Significance in Pharmaceutical Synthesis
Benzaldehyde and its derivatives are indispensable building blocks for a vast number of therapeutic agents.[7]
-
Scaffold for APIs: They are precursors in the synthesis of drugs across various classes, including antibiotics, anticonvulsants, and anti-inflammatory agents.[7]
-
Modulation of Pharmacokinetics: The para-alkoxy group, such as the propoxy or the target 1-ethylpropoxy group, plays a critical role in tuning a drug candidate's properties. By increasing lipophilicity, it can enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally more stable to metabolic degradation than an ester or other functional groups, potentially leading to a longer half-life.
-
Enzyme Inhibition: Benzaldehyde derivatives have been explored as inhibitors of key enzymes. For example, analogues of 4-(diethylamino)benzaldehyde are potent inhibitors of aldehyde dehydrogenases (ALDH), enzymes that are overexpressed in certain cancer stem cells, making them a promising therapeutic target.[8]
-
Absorption Enhancement: Benzaldehyde itself has been shown to act as an absorption promoter by increasing cell membrane fluidity, which could be a valuable property for improving the delivery of low-bioavailability drugs.[9]
Part 5: Safety and Handling
Proper handling is paramount to ensure laboratory safety. The data presented is for 4-Propoxybenzaldehyde.
-
Hazard Identification: Classified as an irritant and acutely toxic. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory.[2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage class is for combustible liquids.[2]
Conclusion
While 4-(1-Ethylpropoxy)benzaldehyde remains a compound with limited public data, a thorough understanding of its properties and potential can be effectively extrapolated from the well-documented analogue, 4-Propoxybenzaldehyde. This guide has detailed its molecular profile, a robust synthetic protocol based on the Williamson ether synthesis, methods for analytical validation, and its significant role as a versatile intermediate in organic synthesis and drug development. The para-alkoxybenzaldehyde scaffold offers a tunable platform for creating complex molecules with desirable pharmacological properties, underscoring its continued importance for researchers in the pharmaceutical sciences.
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